1-(Quinolin-4-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-6-8-15(9-10)13-5-7-14-12-4-2-1-3-11(12)13/h1-5,7,10,16H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEPABSAFUCYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Quinolin 4 Yl Pyrrolidin 3 Ol and Structural Analogues
General Synthetic Strategies for Quinoline (B57606) Derivatives
The quinoline scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. nih.gov Consequently, a variety of synthetic methods for its construction have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed processes. acs.orgnih.gov
Classical Condensation Reactions in Quinoline Synthesis
Several named reactions form the bedrock of classical quinoline synthesis, often involving the condensation of anilines with carbonyl compounds under acidic or basic conditions.
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. nih.gov It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgmdpi.com The reaction can be highly exothermic, and the addition of ferrous sulfate (B86663) is often necessary to moderate it. wikipedia.org The mechanism is thought to proceed via the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, cyclization, and finally oxidation to the quinoline ring. wikipedia.orgmdpi.comnih.gov
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govmdpi.com The reaction of an aniline with two equivalents of an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or a strong acid like hydrochloric acid leads to the formation of substituted quinolines. acs.org
Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone. thieme-connect.comnih.gov The initial reaction forms a β-amino enone (a Schiff base intermediate), which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. thieme-connect.comrsc.org
Friedländer Annulation: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.govresearchgate.net The reaction can be catalyzed by acids or bases and provides a direct route to polysubstituted quinolines. acs.orgorganicreactions.orgacs.org Two primary mechanistic pathways are proposed: one beginning with an aldol (B89426) addition and the other with the formation of a Schiff base. nih.gov
Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. capes.gov.brrsc.org The isatin ring is opened to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. capes.gov.brrsc.org The resulting carboxylic acid can be subsequently removed by decarboxylation. berkeley.edu
| Reaction Name | Key Reactants | Typical Conditions | Primary Product |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄) | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst (e.g., HCl) | Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization | 2,4-Disubstituted Quinolines |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Polysubstituted Quinolines |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Basic Conditions | Quinoline-4-carboxylic Acids |
Modern Transition Metal-Catalyzed Coupling Reactions for Quinoline Construction
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines, by offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of quinolines and quinolones. rsc.org These reactions often involve cross-coupling reactions, such as the Heck reaction, to form key intermediates that subsequently cyclize to the quinoline core. rsc.org For instance, the coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst can yield 3-substituted quinolin-2(1H)-ones. rsc.org Other strategies include the palladium-catalyzed oxidative cyclization of o-alkenylanilines with alkynes using molecular oxygen as the oxidant. acs.org
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. nih.gov Domino reactions catalyzed by copper, such as the reaction of enaminones with 2-halobenzaldehydes, can lead to the formation of various quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. nih.gov Copper-catalyzed multicomponent reactions of anilines, aldehydes, and alkynes are also powerful methods for constructing substituted quinolines. mdpi.com
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the synthesis of quinolines under mild conditions. csic.esstackexchange.com Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cascade reactions that lead to the quinoline scaffold. nih.gov For example, the gold-catalyzed reaction of benzaldehyde-tethered ynamides with anilines can selectively produce dihydro-2-quinolones or 3-aryl-2-quinolones depending on the solvent.
| Metal Catalyst | General Reaction Type | Key Features |
|---|---|---|
| Palladium | Cross-coupling, Oxidative Cyclization | Mild conditions, high functional group tolerance. rsc.org |
| Copper | Domino Reactions, Multicomponent Reactions | Cost-effective, efficient C-N and C-C bond formation. nih.gov |
| Gold | Cascade Annulation, Cyclization of Ynamides | Mild conditions, activation of alkynes. csic.esnih.gov |
Multicomponent Reaction Approaches for Quinoline Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and allows for the rapid generation of diverse chemical libraries.
Povarov Reaction: This is a formal aza-Diels-Alder reaction involving an aniline, a benzaldehyde (B42025) derivative, and an electron-rich dienophile (like an alkyne) to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. The reaction is typically catalyzed by a Lewis acid.
Doebner Reaction: A variation of the Doebner-von Miller reaction, the Doebner reaction is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.
Other MCRs: A variety of other MCRs have been developed for quinoline synthesis, often catalyzed by transition metals or other catalysts. For example, a zinc-based metal-organic framework has been used to catalyze the three-component reaction of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines.
General Synthetic Strategies for Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle present in numerous natural products and pharmaceuticals. thieme-connect.com Its synthesis can be achieved through various cyclization strategies.
1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and atom-economical method for constructing five-membered rings, including pyrrolidines.
Azomethine Ylide Cycloaddition: Azomethine ylides are versatile nitrogen-based 1,3-dipoles that react with a wide range of alkenes to form pyrrolidines. nih.govwikipedia.org These ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. wikipedia.orgthieme-connect.com The reaction is often highly regio- and stereoselective, allowing for the creation of multiple stereocenters in a single step. Catalytic asymmetric versions of this reaction have been extensively developed to produce enantiomerically enriched pyrrolidines.
Nitrone Cycloaddition: Nitrones can also act as 1,3-dipoles in cycloaddition reactions with alkenes to form isoxazolidines. mdpi.com These isoxazolidines can then be readily converted to γ-amino alcohols, which are precursors to pyrrolidines, through reductive N-O bond cleavage. This strategy has been employed in the synthesis of various alkaloids. berkeley.edu A diastereoselective pyrrolidine synthesis can also proceed via a homo [3+2] dipolar cycloaddition of a nitrone with a cyclopropane. csic.es
| 1,3-Dipole | Dipolarophile | Initial Product | Final Product |
|---|---|---|---|
| Azomethine Ylide | Alkenes | Pyrrolidine | Pyrrolidine |
| Nitrone | Alkenes | Isoxazolidine | Pyrrolidine (after reduction) |
Intramolecular Amination Strategies for Pyrrolidine Synthesis
The formation of the pyrrolidine ring can also be achieved through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center.
Intramolecular Hydroamination: This reaction involves the intramolecular addition of an N-H bond across a carbon-carbon double or triple bond. capes.gov.br While direct hydroamination can be challenging, various catalytic systems, including those based on iron(III) salts, have been developed to facilitate this transformation, often with high diastereoselectivity. A redox-enabled, metal-free approach has also been reported, which proceeds through the in situ generation of a hydroxylamine (B1172632) intermediate, followed by a Cope-type hydroamination. capes.gov.br
Reductive Amination of Dicarbonyl Compounds: A classical and highly effective method for synthesizing pyrrolidines involves the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine. thieme-connect.com The initial condensation forms a di-imine or an enamine-imine intermediate, which is then reduced in situ to the pyrrolidine ring. This method is a cornerstone of heterocyclic synthesis. nih.gov
Functionalization and Derivatization of Preformed Pyrrolidine Rings
The use of pre-existing, or "preformed," pyrrolidine rings is a common and effective strategy in the synthesis of complex pyrrolidine-containing molecules. This approach leverages the availability of chiral starting materials, most notably proline and its derivatives like 4-hydroxyproline (B1632879), which are abundant in nature. mdpi.comwikipedia.org These starting materials provide an optically pure cyclic framework that can be chemically modified to introduce desired functional groups and stereochemistry. mdpi.com
A key advantage of this method is that the functionalization of the ready-made, optically pure cyclic source is often more straightforward than constructing the ring from acyclic precursors. mdpi.com For instance, 4-hydroxy-L-proline (4-HYP) is a versatile building block for creating functionalized polyesters and other complex molecules. chinesechemsoc.org The hydroxyl group at the C-4 position and the secondary amine are key handles for derivatization.
A practical approach termed "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. nih.govacs.org This method involves incorporating 4-hydroxyproline into a peptide, protecting its hydroxyl group, and then performing further synthetic steps. nih.govacs.org After the main chain is assembled, the protecting group is removed, and the hydroxyl group can be selectively modified through various reactions, including Mitsunobu, oxidation, reduction, and substitution, to generate a wide array of 4-substituted proline derivatives with either 4R or 4S stereochemistry. nih.govacs.org
The derivatization is not limited to the 4-position. The nitrogen atom of the pyrrolidine ring, being a secondary amine, provides basicity and nucleophilicity that can be exploited for further functionalization, such as the introduction of the quinoline moiety. nih.govacs.org
Table 1: Selected Methods for Functionalization of Preformed Pyrrolidine Rings
| Starting Material | Reaction Type | Product Feature | Reference(s) |
| 4-Hydroxy-L-proline | Polymerization (ROP) | Stereoregular functional polyesters | chinesechemsoc.org |
| 4R-Hydroxyproline (in peptide) | Proline Editing (Mitsunobu, oxidation, etc.) | Diverse 4-substituted prolines (4R or 4S) | nih.govacs.org |
| Proline/4-Hydroxyproline | General Derivatization | Intermediates for drug synthesis | mdpi.com |
Specific Synthetic Approaches for 1-(Quinolin-4-yl)pyrrolidin-3-ol Framework
The construction of the target molecule, this compound, requires the formation of a C-N bond between the nitrogen of the pyrrolidine ring and the C-4 position of the quinoline ring. Several synthetic strategies can be envisioned for this key step.
Strategies for C-N Bond Formation Between Quinoline and Pyrrolidine
Classic quinoline syntheses, such as the Friedländer, Combes, or Pfitzinger reactions, rely on the condensation and cyclization of aniline derivatives with carbonyl compounds. wikipedia.orgjk-sci.comresearchgate.netmdpi.comorganic-chemistry.org In principle, these methods could be adapted to construct the quinoline ring onto a pre-functionalized pyrrolidine precursor.
For example, the Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzylketone with a compound containing an α-methylene ketone. wikipedia.orgjk-sci.comorganic-chemistry.org One could envision a scenario where the pyrrolidin-3-ol moiety is attached to the ketone component. The condensation of this pyrrolidine-containing ketone with a 2-aminobenzaldehyde would, after cyclodehydration, yield the desired this compound framework. The reaction is typically catalyzed by acids or bases. jk-sci.com
Similarly, the Combes quinoline synthesis involves the condensation of a primary arylamine with a β-diketone. mdpi.com A pyrrolidine-functionalized arylamine could potentially react with a suitable β-diketone under acidic conditions to form the quinoline ring system.
Table 2: Hypothetical Condensation Routes to the Target Framework
| Quinoline Synthesis | Pyrrolidine-Containing Precursor | Co-reactant | Key Transformation | Reference(s) |
| Friedländer | Ketone with α-methylene and pyrrolidine substituent | o-Aminoaryl aldehyde/ketone | Base or acid-catalyzed cyclocondensation | wikipedia.orgjk-sci.comorganic-chemistry.org |
| Combes | Primary arylamine with pyrrolidine substituent | β-Diketone | Acid-catalyzed cyclodehydration | mdpi.com |
| Pfitzinger | Carbonyl compound with pyrrolidine substituent | Isatin | Base-catalyzed condensation and cyclization | --- |
Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.orgmdpi.com While direct N-alkylation of the aromatic quinoline nitrogen is not a standard reductive amination pathway, variations of this reaction are highly relevant.
A plausible strategy involves the reaction of a quinoline derivative bearing an electrophilic carbon with the nucleophilic nitrogen of pyrrolidin-3-ol. For instance, the reductive amination between quinoline-4-carbaldehyde (B127539) and pyrrolidin-3-ol would directly furnish the desired product. This reaction would proceed via the initial formation of an iminium ion intermediate, which is then reduced in situ. Various reducing agents, such as sodium borohydride (B1222165) derivatives, can be employed. organic-chemistry.org
Another approach involves the catalytic hydrogenation of quinoline itself. Cobalt-based composites have been shown to be effective catalysts for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. mdpi.com This saturated intermediate could then undergo N-alkylation. More directly, some protocols describe a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, a process that could be adapted for this synthesis.
Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for forming the C4-N bond in this compound. This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com
The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netmdpi.com The presence of a good leaving group, such as chlorine, at the 4-position makes the ring highly susceptible to substitution by amines. Therefore, the reaction of 4-chloroquinoline (B167314) with pyrrolidin-3-ol is a direct and widely applicable route to the target compound. researchgate.netnih.gov
The reaction is often carried out by heating the reactants, sometimes in the presence of a base to neutralize the HCl generated. nih.gov The regioselectivity for substitution at the 4-position of quinazoline (B50416) precursors is well-documented and consistently observed under various reaction conditions. nih.gov Studies on the reaction of 4-chloroquinolines with various nucleophiles, including amines and other heterocycles like 1,2,4-triazole, confirm the viability and efficiency of this approach. researchgate.netmdpi.com
Table 3: Comparison of C-N Bond Formation Strategies
| Strategy | Key Reactants | Mechanism | Advantages |
| Condensation | Pyrrolidine-ketone + o-amino-benzaldehyde | Aldol condensation & cyclodehydration | Builds quinoline ring from simple precursors |
| Reductive Amination | Quinoline-4-carbaldehyde + Pyrrolidin-3-ol | Imine/Iminium ion formation & reduction | Direct, often mild conditions |
| SNAr | 4-Chloroquinoline + Pyrrolidin-3-ol | Addition-elimination | Highly efficient, direct, well-established |
Stereoselective and Asymmetric Synthesis of the Pyrrolidin-3-ol Moiety
The pyrrolidin-3-ol moiety contains a stereocenter at the C-3 position, and its specific configuration can be critical for biological activity. Therefore, methods for the stereoselective and asymmetric synthesis of this ring are of great importance.
Numerous strategies have been developed to synthesize chiral 3-hydroxypyrrolidines and their derivatives. nih.govgoogle.com These methods can be broadly categorized into two groups: those that start from the chiral pool (e.g., natural amino acids) and those that create the chiral centers using asymmetric catalysis. mdpi.com
Asymmetric synthesis can be achieved through various reactions. For example, the diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and alkenes can generate highly substituted pyrrolidines with excellent control over stereochemistry. acs.org Catalytic asymmetric hydrogenation is another powerful tool. The hydrogenation of a β-keto-γ-lactam using a chiral ruthenium complex can produce β-hydroxy-γ-lactams with high diastereomeric and enantiomeric excess, which can then be converted to the desired pyrrolidine. researchgate.net
Other approaches include the stereoselective cyclization of acyclic precursors. Tin-lithium exchange followed by intramolecular carbolithiation has been reported as a stereoselective method to form highly enantiomerically enriched pyrrolidines. nih.gov The development of a "clip-cycle" synthesis, involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, provides access to various substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk
The choice of method depends on the desired stereoisomer and the availability of starting materials. The development of these stereoselective routes is crucial for accessing enantiomerically pure this compound for pharmacological evaluation. elsevier.com
Optimization of Reaction Conditions and Process Intensification
To enhance the viability of synthetic routes for industrial application, optimization of reaction conditions and process intensification are essential. These efforts aim to improve yields, reduce reaction times, minimize waste, and lower energy consumption, making the synthesis more efficient and environmentally benign. researchgate.net
Application of Solvent-Free and Microwave-Assisted Synthetic Protocols
Conventional heating methods are often energy-intensive and require long reaction times. In contrast, microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Microwave irradiation can lead to rapid heating, significantly reducing reaction times from hours to minutes. mdpi.comresearchgate.net This technique has been successfully applied to the N-alkylation of pyrrolidine-fused chlorins and the synthesis of various acetamide (B32628) derivatives. mdpi.commdpi.com However, the rapid heating rates can sometimes promote side reactions. mdpi.com
Solvent-free, or neat, reaction conditions represent another green chemistry approach, eliminating the need for potentially hazardous and difficult-to-remove solvents. researchgate.net These reactions are often performed by grinding the reactants together, sometimes with a catalytic amount of a substance. researchgate.net This mechanochemical approach is not only environmentally friendly but can also simplify operational conditions and reduce waste. researchgate.net Catalyst- and solvent-free protocols have been developed for the synthesis of N-substituted pyrrolidones and for Knoevenagel condensation reactions using pyrrolidinium-based ionic liquids. researchgate.netrsc.org
| Protocol | Reaction Example | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Microwave-Assisted | N-alkylation of chlorin; Synthesis of acetamides | Faster reaction times; High acceleration of reaction rates. | Potential for side reactions due to rapid heating. | mdpi.commdpi.com |
| Solvent-Free Grinding | Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles | Environmentally friendly; Reduced waste; Simplified operation. | Reaction mixture may solidify. | researchgate.net |
| Solvent-Free & Catalyst-Free | Reductive amination of levulinic acid | Avoids solvents and added catalysts; Metal-free conditions. | Applicability may be substrate-dependent. | researchgate.net |
| Microwave-Assisted with Ionic Liquid | Synthesis of pyrrolidinones | Energy efficient; Use of green solvent (ethylene glycol). | Yield may decrease at higher microwave power. | scispace.com |
Development of Catalyst Systems for Enhanced Reaction Efficiency
The development of novel and highly efficient catalyst systems is a cornerstone of modern synthetic chemistry. An ideal catalyst enhances reaction rates and selectivity under mild conditions, is robust, and can be easily separated and recycled.
For the synthesis of quinoline and pyrrolidine scaffolds, a wide array of catalysts has been explored. Transition metal catalysts, particularly those based on palladium (Pd), copper (Cu), and cobalt (Co), are widely used. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for intramolecular N-arylation to form quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org Copper-catalyzed annulation reactions provide access to functionalized quinolines from simple starting materials like saturated ketones and anthranils. mdpi.com
Organocatalysis offers a metal-free alternative. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) has been used as a versatile organocatalyst for the one-pot cyclocondensation to produce pyranoquinoline derivatives in excellent yields. nih.gov In some cases, reactions can proceed efficiently without any catalyst at all, such as the synthesis of pyrrolo[1,2-a]quinolines via a dehydration/[3 + 2] cycloaddition, where water is the only byproduct, offering an environmentally benign process. nih.gov The choice of catalyst system is critical and is often tailored to the specific transformation to maximize efficiency and yield. researchgate.netnih.gov
| Catalyst System | Application | Key Advantage | Reference |
|---|---|---|---|
| Palladium with DavePhos ligand | Buchwald-Hartwig Amination for Quinolin-4(1H)-one synthesis | Enables efficient intramolecular N-arylation in a one-pot reaction. | organic-chemistry.org |
| Copper Acetate | Synthesis of 3-substituted quinolines | Generates quinoline derivatives in situ from readily available ketones. | mdpi.com |
| Cobalt(III) complexes | Cyclization of acetophenones and anilines | Produces various quinoline skeletons with high yields and broad functional group tolerance. | mdpi.com |
| Tetra-n-butylammonium fluoride (TBAF) | Synthesis of pyranoquinoline derivatives | Organocatalyst that provides excellent yields in a one-pot cyclocondensation. | nih.gov |
| Catalyst-Free | Synthesis of pyrrolo[1,2-a]quinolines | Environmentally benign process with water as the only byproduct. | nih.gov |
| Amberlyst® 15 | Synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione | Heterogeneous Brønsted acid catalyst that shortens reaction times, especially with mechanochemical activation. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in 1-(Quinolin-4-yl)pyrrolidin-3-ol . Each unique proton or group of equivalent protons would produce a distinct signal (resonance) in the spectrum. The expected ¹H NMR spectrum would feature signals corresponding to the protons of the quinoline (B57606) ring and the pyrrolidin-3-ol moiety. Key analytical points would include:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm), while protons on the pyrrolidine (B122466) ring would be found in the more shielded, upfield region.
Integration: The area under each signal would be proportional to the number of protons it represents, confirming the count of hydrogens in different parts of the molecule.
Spin-Spin Coupling (J-coupling): The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, which is crucial for establishing the connectivity between adjacent carbon atoms.
A hypothetical data table for the ¹H NMR analysis is presented below to illustrate the expected data format.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| Quinoline H-2 | Downfield | Doublet | ~5 Hz | 1H |
| Quinoline H-5, H-6, H-7, H-8 | Aromatic region | Multiplets | Various | 4H |
| Quinoline H-3 | Mid-field | Doublet | ~5 Hz | 1H |
| Pyrrolidine CH(OH) | Upfield | Multiplet | Various | 1H |
| Pyrrolidine CH₂ (adjacent to N) | Upfield | Multiplets | Various | 2H |
| Pyrrolidine CH₂ (C5) | Upfield | Multiplets | Various | 2H |
| Pyrrolidine CH₂ (C2) | Upfield | Multiplets | Various | 2H |
| Pyrrolidinol OH | Variable | Singlet (broad) | - | 1H |
Table 1: Hypothetical ¹H NMR Data for this compound.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would be used to determine the number and types of carbon atoms in the molecule. Each unique carbon atom would produce a single peak in the broadband-decoupled spectrum. This analysis would confirm the presence of all 13 carbon atoms in the This compound structure. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic quinoline ring and the sp³-hybridized carbons of the aliphatic pyrrolidine ring.
A hypothetical data table for the ¹³C NMR analysis is shown below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quinoline C-4 (attached to N) | ~150-155 |
| Quinoline C-8a | ~148-152 |
| Quinoline C-2 | ~145-150 |
| Quinoline C-5, C-6, C-7, C-8 | ~120-130 |
| Quinoline C-4a | ~120-125 |
| Quinoline C-3 | ~105-110 |
| Pyrrolidine C(OH) | ~65-75 |
| Pyrrolidine C (adjacent to N) | ~45-55 |
| Pyrrolidine C (other) | ~30-40 |
Table 2: Hypothetical ¹³C NMR Data for this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the link between the quinoline and pyrrolidine rings, specifically the bond between the quinoline C-4 and the pyrrolidine nitrogen.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS would be employed to determine the exact mass of the molecular ion of This compound with very high precision (typically to four or five decimal places). This exact mass is then compared to the calculated theoretical mass for the molecular formula (C₁₃H₁₄N₂O). A close match between the experimental and calculated masses provides unequivocal confirmation of the elemental composition of the synthesized compound.
| Analysis Type | Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O |
| Calculated Monoisotopic Mass | 214.1106 |
| Expected HRMS [M+H]⁺ | 215.1182 |
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like This compound , which contains basic nitrogen atoms and a hydroxyl group. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact molecule plus a proton. Analysis of the fragmentation patterns, which can be induced in the mass spectrometer (e.g., through collision-induced dissociation), would provide further structural verification by showing the characteristic loss of fragments, such as the hydroxyl group or parts of the pyrrolidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For This compound , the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
Key expected vibrational frequencies would include:
O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, is anticipated due to the hydroxyl (-OH) group on the pyrrolidine ring. This broadening is a result of intermolecular hydrogen bonding.
C-N Stretching: Absorptions corresponding to the C-N stretching of the tertiary amine in the pyrrolidine ring and the quinoline moiety would likely appear in the 1250-1020 cm⁻¹ range.
C=C and C=N Stretching: The aromatic quinoline ring would display multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of C=C and C=N bond stretching.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹.
C-O Stretching: A distinct band for the C-O stretching of the secondary alcohol would be expected in the 1260-1000 cm⁻¹ region.
Analysis of the precise positions and intensities of these bands would provide definitive evidence for the presence of the key functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system in This compound contains an extensive network of conjugated π-bonds, which would give rise to characteristic UV-Vis absorption spectra.
The spectrum would likely exhibit multiple absorption bands, primarily due to π → π* transitions within the quinoline nucleus. Quinoline itself typically shows absorption maxima around 225 nm, 275 nm, and 310 nm. The substitution at the 4-position with the pyrrolidin-3-ol group may cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε), which could provide insights into the electronic interactions between the quinoline and pyrrolidine rings. The study of these spectra in solvents of varying polarity could also reveal information about the nature of the electronic transitions.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of This compound . The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₁₃H₁₄N₂O.
This comparison is critical for confirming the empirical formula of the synthesized compound and serves as a primary indicator of its purity. A close correlation between the experimental and calculated values would strongly support the proposed molecular formula.
Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₄N₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 72.87 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.59 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.07 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.47 |
| Total | 214.29 | 100.00 |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Should a suitable single crystal of This compound be obtained, X-ray diffraction (XRD) analysis would provide the most definitive structural information. This powerful technique can elucidate the precise three-dimensional arrangement of atoms within the crystal lattice, confirming the molecular structure and providing detailed data on bond lengths, bond angles, and torsion angles.
Furthermore, single-crystal XRD can reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which govern the packing of the molecules in the solid state. This would offer a complete and unambiguous confirmation of the compound's structure. However, the applicability of this method is contingent upon the ability to grow high-quality single crystals.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations can provide detailed information about the geometry, electronic distribution, and spectroscopic properties of 1-(Quinolin-4-yl)pyrrolidin-3-ol.
Quantum Chemical Geometry Optimization and Conformational Search
Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process begins with geometry optimization, where computational algorithms adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms, known as a local minimum on the potential energy surface.
For a flexible molecule like this compound, which contains a non-planar pyrrolidinol ring and a rotatable bond connecting it to the quinoline (B57606) system, multiple stable conformations may exist. A conformational search is therefore essential. This involves exploring the molecule's potential energy surface to identify various stable conformers. For similar molecules, such as quinoline-4-carbaldehyde (B127539), studies have shown the existence of multiple stable conformers, with their relative stability influenced by factors like intramolecular hydrogen bonding. nih.gov The most stable conformer, or ground state, is then used for subsequent calculations of properties like electronic structure and vibrational frequencies.
Prediction of Vibrational Frequencies and Spectroscopic Properties
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. nih.gov
These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.govnih.gov The analysis, often referred to as Potential Energy Distribution (PED), allows each calculated vibrational mode to be assigned to specific molecular motions, such as C-H stretching, C=N bending, or ring deformations. nih.gov Such an analysis for this compound would help in the interpretation of its experimental IR and Raman spectra.
Table 2: Example of Predicted Vibrational Frequencies and Assignments
| Mode No. | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
| 1 | 3650 | 3504 | O-H stretch |
| 2 | 3105 | 2981 | Quinoline C-H stretch |
| 3 | 1620 | 1555 | Quinoline C=C/C=N ring stretch |
| 4 | 1250 | 1200 | C-N stretch |
Note: This table provides an example of data that would be generated from a DFT vibrational analysis. The frequencies and assignments are for illustrative purposes only.
Reactivity Indices and Fukui Functions for Selectivity Prediction
For predicting the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, Fukui functions are employed. These local reactivity indices measure how the electron density at a specific point in the molecule changes with the addition or removal of an electron. researchgate.net By mapping the Fukui functions onto the molecular structure, one can identify which atoms are most susceptible to attack, providing a more nuanced view of reactivity than atomic charges alone.
Molecular Docking Studies (Theoretical Interaction Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.
Prediction of Ligand-Receptor Binding Modes
In a molecular docking simulation, this compound would be treated as a flexible ligand, and its various conformations would be systematically placed into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger binding. nih.gov
The primary output of a docking study is the prediction of the most stable binding mode. This includes detailed information on the intermolecular interactions that stabilize the ligand-receptor complex, such as:
Hydrogen Bonds: The hydroxyl group and the nitrogen atoms in this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The quinoline ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. researchgate.net
Electrostatic Interactions: The partial charges on the atoms of the ligand interact with charged or polar residues in the receptor.
These predicted interactions provide a hypothesis for how the molecule might exert a biological effect, guiding further experimental validation and the design of new, more potent analogues. researchgate.netmdpi.com
Table 3: Example of Molecular Docking Results for a Ligand in a Receptor Active Site
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Pyrrolidinol -OH | ASP-120 | 2.1 |
| Hydrogen Bond | Quinoline N | SER-155 | 2.9 |
| π-π Stacking | Quinoline Ring | PHE-210 | 3.8 |
Note: This table is a fictional representation of a docking study output to illustrate the types of predicted interactions. The residues and distances are for example purposes only.
Theoretical Estimation of Binding Affinities and Interaction Energies
The binding affinity of a ligand to its target protein is a critical parameter in drug discovery. While direct binding affinity data for this compound is not available, studies on various quinoline derivatives provide a framework for estimating its potential interactions. For instance, molecular docking studies on dihydroxyl-quinoline derivatives as potential acetylcholinesterase (AChE) inhibitors have shown binding energy (ΔGB) values ranging from -7.9 to -9.1 kcal/mol, indicating a high affinity for the enzyme. nih.gov The binding affinity of these compounds is influenced by factors such as the position of hydroxyl groups on the quinoline ring.
Table 1: Estimated Binding Affinities of Analogous Quinoline Derivatives
| Compound Class | Target Protein | Estimated Binding Affinity (kcal/mol) | Key Contributing Interactions |
| Dihydroxyl-quinoline derivatives | Acetylcholinesterase | -7.9 to -9.1 | Hydrogen bonding, hydrophobic interactions |
| 4-(2-fluorophenoxy) quinoline derivatives | c-MET kinase | Not specified | Electrostatic and structural properties |
| Quinoline-3-carboxamides | ATM kinase | Not specified | Hinge region binding of quinoline nitrogen |
Note: This table presents data from analogous compounds to infer the potential binding characteristics of this compound.
Identification of Key Interacting Residues and Binding Site Characteristics
The specific amino acid residues that a ligand interacts with in a protein's binding site determine its binding mode and selectivity. For quinoline-based inhibitors, the binding site characteristics are often well-defined, particularly in kinase targets. For example, in the c-Met kinase domain, quinoline-based inhibitors like foretinib (B612053) bind to the ATP-binding site, forming a hydrogen bond between the quinoline nitrogen and the hinge region residue Met1160. The rest of the molecule occupies a deep hydrophobic pocket. nih.gov
In the context of PI3K inhibitors, the hinge region is also a crucial interaction point, with hinge-binding motifs mimicking the adenine (B156593) ring of ATP. nih.gov For a compound like this compound, the quinoline ring would likely anchor the molecule in the hinge region of a kinase. The pyrrolidin-3-ol substituent would then extend into the solvent-exposed region or a nearby sub-pocket, where it could form additional hydrogen bonds. For instance, in studies of 4-acrylamido-quinoline derivatives as PI3K/mTOR dual inhibitors, the C-4 substituent was designed to probe for interactions with residues like Gln859 at the entrance of the active site. nih.gov
Table 2: Key Interacting Residues for Analogous Quinoline Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction |
| c-Met kinase | Met1160, Asp1222 | Hydrogen bonding, hydrophobic interactions |
| PI3K | Hinge region residues (e.g., Val882) | Hydrogen bonding |
| Acetylcholinesterase | Not specified | Not specified |
| DNA gyrase (S. aureus) | Asp83, Ser84, Arg122 | Water-mediated hydrogen bonds |
Note: This table is based on data from analogous compounds to predict potential interactions for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular dynamics simulations provide a computational microscope to observe the movement and conformational changes of molecules over time. These simulations are invaluable for understanding the dynamic nature of ligand-protein interactions.
MD simulations of quinoline derivatives have been used to assess their conformational stability within a protein's binding site. nih.gov For instance, simulations of quinoline-3-carboxamide (B1254982) derivatives in the binding sites of DDR kinases showed that the protein-ligand complexes remained stable throughout the simulation, with minimal secondary structure variations. mdpi.com However, the ligand itself can exhibit conformational flexibility, such as the free rotation around single bonds. mdpi.com For this compound, MD simulations would be crucial to understand the conformational preferences of the pyrrolidinol ring and its flexibility relative to the rigid quinoline core. The stability of the key hydrogen bonds and hydrophobic interactions over time would also be a primary focus of such simulations.
The solvent environment, typically water in biological systems, plays a critical role in molecular recognition and binding. easychair.orgnih.gov MD simulations explicitly model solvent molecules, allowing for the analysis of their effects. Studies on quinoline derivatives have shown that modifications to the quinoline scaffold can improve interactions with water. arabjchem.org The hydration shell, the layer of water molecules immediately surrounding a solute, can mediate interactions between a ligand and a protein. For example, water-mediated hydrogen bonds were found to be persistent during MD simulations of quinoline amino acid derivatives with DNA gyrase. researchgate.net In the case of this compound, the hydroxyl group and the nitrogen atoms are likely to form strong interactions with the surrounding water molecules, influencing the compound's solubility and its approach to the protein binding site.
MD simulations allow for a detailed analysis of the intermolecular interactions that stabilize a ligand-protein complex. These interactions include hydrogen bonds, salt bridges, and hydrophobic contacts. For quinoline derivatives, hydrogen bonding between the quinoline nitrogen and the protein's hinge region is a recurrent and critical interaction. mdpi.comnih.gov The hydroxyl group of the pyrrolidinol moiety in this compound would be a prime candidate for forming hydrogen bonds with either the protein or mediating water molecules. If the pyrrolidine (B122466) nitrogen is protonated, it could form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding site. biosynce.com The aromatic quinoline ring can also participate in π-π stacking or π-cation interactions with appropriate residues. researchgate.net
Structure-Activity Relationship (SAR) through In Silico Approaches
Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. In silico SAR approaches use computational methods to predict the activity of new compounds and guide their design. For quinoline derivatives, several SAR studies have been conducted. nih.govpharmacy180.comnih.govresearchgate.net
For 4-substituted quinolines, the nature of the substituent at the C-4 position is crucial for activity. In the context of antimalarial 4-aminoquinolines, modifications to the alkyl groups on the basic nitrogen of the side chain are important for activity against resistant strains. nih.gov The introduction of a hydroxyl group on the side chain has been shown to reduce toxicity. pharmacy180.com This suggests that the pyrrolidin-3-ol group in this compound could be a favorable substitution.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For quinoline derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogs. asianpubs.orgresearchgate.net
QSAR models are developed by establishing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.gov These models can be two-dimensional (2D-QSAR), considering properties derived from the 2D structure, or three-dimensional (3D-QSAR), which also incorporates the 3D conformation of the molecules. nih.gov For quinoline derivatives, QSAR studies have been successfully applied to predict activities such as antimalarial and anticancer effects. asianpubs.orguaeu.ac.aenih.gov
Key steps in developing a robust QSAR model for compounds like this compound include:
Data Set Selection: A series of structurally related quinoline compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, are calculated for each compound. asianpubs.org
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. asianpubs.orgnih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. uaeu.ac.aenih.gov
A study on 4-aminoquinoline (B48711) derivatives, a class to which this compound belongs, demonstrated that their antimalarial activity is strongly correlated with the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov Another QSAR analysis of 7-chloro-4-aminoquinoline derivatives highlighted the importance of steric, hydrophobic, and electronic factors in their antimalarial action. asianpubs.org
Table 1: Common Descriptors in QSAR Models for Quinoline Derivatives
| Descriptor Type | Examples | Relevance to Biological Activity |
|---|---|---|
| Steric | Molar Refractivity (MR) | Influences how the molecule fits into a receptor binding site. |
| Electronic | Dipole Moment (DM), HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and distribution. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. mdpi.com For quinoline derivatives, this approach helps in designing new compounds with improved affinity and selectivity for a specific biological target. uaeu.ac.aenih.gov
A pharmacophore model for a series of quinoline-based compounds is typically generated by aligning the most active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net This model then serves as a 3D query to screen virtual compound libraries for new potential hits or to guide the modification of existing lead compounds. mdpi.com
In a study focused on designing novel quinoline derivatives as potential anticancer agents, a 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA). uaeu.ac.aemdpi.com The contour maps generated from this model revealed specific structural characteristics that are beneficial for enhancing the anti-gastric cancer properties of these compounds. uaeu.ac.aenih.gov Based on this information, new quinoline compounds were designed with potentially improved biological activity. uaeu.ac.aenih.gov
Table 2: Key Pharmacophoric Features for Biologically Active Quinoline Derivatives
| Pharmacophoric Feature | Description | Potential Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | The quinoline core itself. | Participates in π-π stacking and hydrophobic interactions. |
| Hydrogen Bond Donor | The hydroxyl group on the pyrrolidine ring. | Forms hydrogen bonds with the target protein. |
| Hydrogen Bond Acceptor | The nitrogen atom in the quinoline ring. | Forms hydrogen bonds with the target protein. |
| Hydrophobic Group | The pyrrolidine ring and parts of the quinoline system. | Engages in hydrophobic interactions within the binding pocket. |
Theoretical Analysis of Substituent Effects on Molecular Recognition
Theoretical analysis of substituent effects provides a deep understanding of how modifications to the chemical structure of this compound can influence its interaction with a biological target. researchgate.net By employing computational methods like Density Functional Theory (DFT), it is possible to investigate the impact of different substituents on the molecule's electronic properties, conformation, and binding affinity. researchgate.net
For quinoline derivatives, the nature and position of substituents on the quinoline ring and the side chain can dramatically alter their biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen, which is often crucial for the compound's mechanism of action, particularly in the acidic environment of the parasite's food vacuole in the case of antimalarials. nih.gov
A theoretical study on 8-hydroxyquinoline (B1678124) derivatives showed that the nature of the O-substituent significantly affects their fluorescence properties, which is related to their electronic structure. researchgate.net Similarly, for this compound, modifications to the pyrrolidinol moiety or the quinoline ring would be expected to influence its molecular recognition. For example, the stereochemistry of the hydroxyl group on the pyrrolidine ring can be critical for establishing specific hydrogen bond interactions with the target.
Table 3: Predicted Effects of Substituents on the Properties of this compound
| Substituent Position | Type of Substituent | Predicted Effect on Molecular Properties |
|---|---|---|
| Quinoline Ring | Electron-withdrawing (e.g., -Cl, -CF3) | May enhance binding affinity through halogen bonding or altered electrostatics. |
| Quinoline Ring | Electron-donating (e.g., -OCH3, -CH3) | Can increase pKa and alter metabolic stability. |
| Pyrrolidine Ring | Alkyl groups | Can provide additional hydrophobic interactions and influence conformation. |
| Pyrrolidine Ring | Polar groups | May introduce new hydrogen bonding opportunities. |
Theoretical Investigations of Chemical Reactivity and Reaction Mechanisms
Elucidation of Reaction Mechanisms in Synthesis
Theoretical chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions. By modeling the synthesis of quinoline (B57606) and pyrrolidine (B122466) derivatives, researchers can predict the most likely mechanisms, identify key transient structures, and understand the energetic landscape of the reaction.
The synthesis of the quinoline moiety can be achieved through various classical methods, such as the Friedländer condensation or the Gould-Jacobs reaction. mdpi.comnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. For instance, in the synthesis of quinoline derivatives, computational models can identify the transition states and intermediates involved in the cyclization process. researchgate.net These calculations help to understand the energy barriers associated with different reaction pathways, explaining why certain isomers may be favored over others. researchgate.net
Similarly, the formation of the pyrrolidine ring, a privileged scaffold in medicinal chemistry, can be studied theoretically. acs.orgrsc.org For the synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol, a likely synthetic route involves the reaction of 4-chloroquinoline (B167314) with 3-hydroxypyrrolidine. Theoretical modeling of this nucleophilic substitution reaction would allow for the identification of the transition state, where the nitrogen of the pyrrolidine ring attacks the carbon at the 4-position of the quinoline, leading to the displacement of the chlorine atom. Other potential synthetic routes, such as the reductive amination of a suitable ketone precursor, could also be modeled to determine the most energetically favorable pathway.
Intermediates in these syntheses, such as the enamine intermediates in certain quinolin-4(1H)-one syntheses, can be computationally characterized to understand their stability and reactivity. organic-chemistry.org For the synthesis of (3-pyrrolin-1-yl)quinolines, which are precursors to related compounds, the cyclization of diallylaminoquinolines represents a key step where theoretical studies can shed light on the intermediates formed. nih.gov
| Theoretical Method | Application in Reaction Mechanism Studies | Example from Quinoline/Pyrrolidine Synthesis |
| Density Functional Theory (DFT) | Calculation of activation energies and identification of transition states. | Determining the favorability of different isomers in quinoline synthesis. researchgate.net |
| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. | Characterizing the electronic structure of reaction intermediates. |
| Molecular Dynamics (MD) | Simulating the time evolution of a reaction to observe dynamic effects. | Studying the role of solvent molecules in the reaction pathway. |
By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. For the synthesis of this compound, computational mapping would reveal the activation energies for each step, allowing for the identification of the rate-determining step.
DFT calculations are a powerful tool for generating these energy profiles. unesp.brresearchgate.net For example, a detailed DFT investigation of the hydrogenation of quinoline catalyzed by a rhodium complex has been used to map the entire catalytic cycle, including the energies of all intermediates and transition states. unesp.br This level of detail provides invaluable insights into the reaction mechanism that are often difficult to obtain through experimental means alone. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key parameter derived from these calculations, which correlates with the chemical reactivity and kinetic stability of the molecules involved. nih.gov
Theoretical Analysis of Molecular Interaction Mechanisms
Understanding how this compound interacts with other molecules, such as metal ions or biological macromolecules, is essential for predicting its chemical behavior and potential applications.
The quinoline ring system is a well-known N-heterocyclic ligand capable of coordinating with a variety of metal ions. nih.gov The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordination complex. Additionally, the hydroxyl group on the pyrrolidine ring can also participate in metal binding.
Theoretical studies can be used to model these metal-ligand interactions. nih.gov By calculating the binding energies and geometries of the resulting complexes, the preferred coordination modes can be determined. DFT calculations can elucidate the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. The study of model complexes provides a powerful strategy to understand these interactions at an atomic level. nih.gov The use of quinoline derivatives as chelators for metal ions like Zn²⁺ highlights the importance of these interactions. nih.gov
| Ligand Type | Potential Coordination Site | Metal Ion Example | Theoretical Insight |
| Quinoline Nitrogen | N-coordination | Zn²⁺, Cu²⁺, Fe³⁺ | Geometry and strength of the metal-nitrogen bond. |
| Pyrrolidine Hydroxyl | O-coordination | Lanthanides | Role of the hydroxyl group in chelation and complex stability. |
| Bidentate (N,O) | Chelation | Various transition metals | Formation of stable five- or six-membered chelate rings. |
Beyond direct coordination bonds, non-covalent interactions play a critical role in the structure and stability of molecular complexes involving this compound. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and the analysis of the electron localization function (ELF) can be used to identify and characterize these weak interactions. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. researchgate.net For this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds, both as a donor and an acceptor. The planar quinoline ring can participate in π-π stacking interactions with other aromatic systems.
Theoretical Insights into Stereochemical Outcomes and Enantioselectivity
The pyrrolidine ring of this compound contains a chiral center at the C3 position, meaning the compound can exist as two enantiomers. The synthesis of this compound in an enantiomerically pure form is often desirable, and theoretical studies can provide crucial insights into achieving this.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of pyrrolidines. rsc.org Theoretical modeling of these reactions can help to understand the origin of enantioselectivity. By calculating the energies of the transition states leading to the different stereoisomers, the factors that control the stereochemical outcome can be identified. nih.gov These factors often involve subtle steric and electronic interactions between the substrate, the catalyst, and the reactants.
Computational studies can be used to design chiral catalysts that are predicted to favor the formation of one enantiomer over the other. By understanding the mechanism of stereocontrol, it becomes possible to rationally design synthetic strategies that deliver the desired enantiomer of this compound with high enantiomeric excess.
| Aspect of Stereochemistry | Theoretical Approach | Key Information Gained |
| Identification of Chiral Center | Molecular modeling and visualization | Confirmation of the C3 position as a stereocenter. |
| Enantioselective Synthesis | DFT calculations of transition state energies | Understanding the origin of enantioselectivity in asymmetric catalysis. |
| Rational Catalyst Design | Computational screening of catalyst structures | Prediction of catalysts that will yield high enantiomeric excess. |
| Stereoisomer Stability | Calculation of ground state energies | Determination of the relative stabilities of the R and S enantiomers. |
Future Research Directions and Advanced Methodological Considerations
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) and its derivatives has a rich history, with established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being cornerstones of quinoline chemistry. However, growing environmental concerns necessitate a shift towards more sustainable and greener synthetic protocols. bohrium.comscholarsresearchlibrary.com Future research in the synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol is increasingly focused on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. bohrium.com
Recent advancements in catalysis offer promising avenues for the sustainable synthesis of quinoline derivatives. The use of nanocatalysts, for instance, has shown significant potential in promoting quinoline synthesis through mechanisms like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. wisdomlib.org These catalysts offer high efficiency and the possibility of recovery and reuse, aligning with the principles of green chemistry. nih.gov Microwave-assisted synthesis is another powerful technique that can significantly accelerate reaction times and improve yields in quinoline synthesis. nih.govresearchgate.net The application of greener solvents, such as water and ethanol, is also a key area of exploration. bohrium.com
For the pyrrolidine (B122466) moiety, multicomponent reactions (MCRs) are gaining traction as they offer high atom and step economy, leading to reduced waste generation compared to traditional multi-step approaches. nih.gov The development of a one-pot synthesis for this compound that integrates these green principles would be a significant step forward. This could involve, for example, a domino reaction sequence initiated by a green catalyst in an environmentally friendly solvent.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Derivatives
| Feature | Traditional Synthesis (e.g., Skraup) | Sustainable Synthesis |
| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Nanocatalysts, biocatalysts, phase-transfer catalysts |
| Solvents | Often harsh organic solvents (e.g., nitrobenzene) | Green solvents (e.g., water, ethanol, ionic liquids) |
| Energy Input | High temperatures, long reaction times | Microwave irradiation, ultrasound, ambient conditions |
| Byproducts | Significant waste generation | Minimal byproducts, high atom economy |
| Safety | Use of hazardous and toxic reagents | Use of safer, renewable starting materials |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design and optimization of new drug candidates. nih.gov For this compound, these computational approaches can accelerate the development process by predicting biological activity, optimizing pharmacokinetic properties, and identifying potential off-target effects.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are valuable for understanding the relationship between the three-dimensional structure of quinoline derivatives and their biological activity. nih.govnih.gov These models can guide the design of new analogs of this compound with enhanced potency and selectivity. By analyzing the steric, electrostatic, and hydrophobic fields of a series of compounds, researchers can identify key structural features that are crucial for activity. nih.gov
Virtual screening of large compound libraries is another powerful application of AI in drug discovery. nih.govnih.gov By using computational models to predict the binding affinity of molecules to a specific biological target, researchers can prioritize which compounds to synthesize and test, thereby saving significant time and resources. nih.gov Generative models, such as Medical Generative Adversarial Networks (MedGAN), are emerging as a particularly exciting development. nih.gov These models can generate novel molecular structures with desired properties, including specific scaffolds like the quinoline ring, offering a powerful tool for de novo drug design. nih.gov Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery pipeline. wisdomlib.org
Table 2: Applications of AI and Machine Learning in the Development of this compound
| AI/ML Technique | Application | Potential Benefit |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships. nih.govnih.gov | Design of more potent and selective analogs. |
| Virtual Screening | Identifying potential hits from large compound libraries. nih.govnih.gov | Accelerates hit identification and reduces screening costs. |
| Generative Models (e.g., MedGAN) | De novo design of novel molecules with desired properties. nih.gov | Exploration of novel chemical space and generation of patentable compounds. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. wisdomlib.org | Early identification of candidates with poor drug-like properties. |
Advanced Chiral Resolution Techniques and Synthesis of Enantiopure Compounds
The pyrrolidin-3-ol moiety of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the development of methods to obtain enantiomerically pure forms of this compound is of critical importance.
Advanced chiral resolution techniques offer efficient ways to separate racemic mixtures. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating pure enantiomers. scholarsresearchlibrary.comtandfonline.comorientjchem.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. arabjchem.org The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. scholarsresearchlibrary.com Another effective method is the crystallization of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. researchgate.net
Enzymatic resolution is a green and highly selective method for obtaining enantiopure compounds. rsc.orgnih.gov Lipases, for example, are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated and unreacted enantiomers. rsc.orgresearchgate.net
Beyond resolution, the asymmetric synthesis of this compound is a more direct and atom-economical approach to obtaining a single enantiomer. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov For instance, the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent can yield the desired enantiomer of the alcohol. The asymmetric synthesis of pyrrolidine derivatives has also been extensively studied, with methods like 1,3-dipolar cycloadditions of azomethine ylides with chiral catalysts providing a route to enantiomerically enriched pyrrolidine scaffolds. nih.govnih.gov
Application of Cheminformatics for High-Throughput Data Analysis in Compound Development
The development of new drugs is increasingly reliant on the ability to manage and analyze vast amounts of chemical and biological data. Cheminformatics provides the tools and techniques to handle this data deluge, enabling more efficient and data-driven decision-making in the drug discovery process. nih.gov For the development of this compound and its analogs, cheminformatics can be applied to analyze high-throughput screening (HTS) data, build predictive models, and design compound libraries with desired properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. bohrium.comwisdomlib.org By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. bohrium.com This is particularly useful for prioritizing compounds for synthesis and testing, as well as for understanding the structural features that are important for activity. wisdomlib.org
The analysis of HTS data is another area where cheminformatics plays a crucial role. HTS campaigns can generate data on thousands or even millions of compounds, and cheminformatics tools are essential for processing, analyzing, and visualizing this data to identify promising hits. Virtual screening of large compound libraries, as mentioned in the context of AI, is a key cheminformatics approach that leverages computational models to identify potential drug candidates. nih.govnih.gov By creating and screening virtual libraries of quinoline-pyrrolidine derivatives, researchers can explore a vast chemical space and identify novel structures with the potential for high activity and favorable drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
